Nav1.7 blocker 24

Description

Significance of Voltage-Gated Sodium Channel Nav1.7 in Pain Pathophysiology

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in the transmission of pain signals. nih.govfrontiersin.org Its significance is underscored by compelling genetic evidence and its specific roles in the excitability of pain-sensing neurons.

Genetic Validation through Human Pain Syndromes

Remarkable insights into the role of Nav1.7 in pain have come from the study of rare human genetic disorders. researchgate.netnih.gov Gain-of-function mutations in the SCN9A gene, which lead to an overactive Nav1.7 channel, are associated with debilitating pain syndromes such as inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder (PEPD). nih.gov Conversely, individuals with loss-of-function mutations in the same gene experience a congenital insensitivity to pain (CIP), a rare condition where they are unable to feel pain, yet other sensory modalities remain largely intact. researchgate.net These genetic findings provide powerful validation of Nav1.7 as a crucial element in the human pain pathway. nih.gov

Role in Peripheral Nociceptor Excitability and Action Potential Generation

Nav1.7 channels are predominantly expressed in peripheral nociceptors, the specialized sensory neurons that detect noxious stimuli. nih.govresearcher.life These channels are characterized by their ability to amplify small, sub-threshold depolarizations in the neuron's membrane. axonmedchem.comgoogle.com This "gatekeeper" role allows Nav1.7 to set the threshold for the generation of action potentials, the electrical signals that travel along the nerve to the spinal cord and brain, where they are interpreted as pain. nih.govresearcher.life By lowering the threshold for firing, Nav1.7 effectively acts as an amplifier of pain signals.

Involvement in Inflammatory and Neuropathic Pain States

Research has demonstrated the involvement of Nav1.7 in both inflammatory and neuropathic pain states. In conditions of inflammation, the expression of Nav1.7 can be upregulated, contributing to the heightened pain sensitivity known as hyperalgesia. researchgate.netnih.gov The role of Nav1.7 in neuropathic pain—pain caused by nerve damage—is more complex, with some studies showing changes in its expression and function. nih.govchromocell.com However, the profound analgesia observed in individuals lacking functional Nav1.7 suggests that its blockade could be beneficial in a broad range of pain conditions. researchgate.net

Rationale for Nav1.7 Channel Inhibition in Pain Management

The compelling genetic and physiological evidence for Nav1.7's central role in pain has made its inhibition a major focus of analgesic drug discovery.

Addressing Unmet Needs in Chronic Pain Therapy

Chronic pain remains a significant global health issue, with many existing treatments, such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs), being limited by side effects, abuse potential, or insufficient efficacy. nih.govmedchemexpress.comnih.gov The development of selective Nav1.7 blockers represents a novel, non-opioid approach to pain management that could potentially provide effective pain relief with a more favorable safety profile. nih.govmedchemexpress.com

Overview of Nav1.7 Blocker 24 as a Research Compound

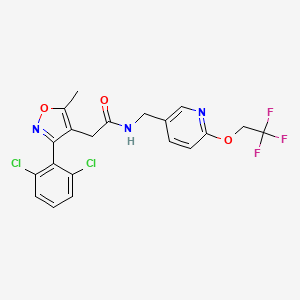

"this compound," also referred to as Compound 24, is a research compound identified as a phenyl isoxazole (B147169) voltage-gated sodium channel blocker. axonmedchem.com It is used in scientific investigations to probe the function of the Nav1.7 channel. This compound is available from suppliers like Axon Medchem for research purposes and is soluble in DMSO. axonmedchem.com

Detailed research findings on this compound specifically are limited in publicly available scientific literature. However, its classification as a Nav1.7 blocker places it within a class of molecules designed to inhibit the activity of the Nav1.7 channel, thereby reducing the excitability of nociceptive neurons and, consequently, pain signaling. The study of such compounds is crucial for understanding the structure-activity relationships of Nav1.7 inhibitors and for the development of more refined therapeutic agents.

Current Landscape of Voltage-Gated Sodium Channel Modulators for Pain

The development of selective Nav1.7 inhibitors has been a major focus of pharmaceutical research. nih.gov However, the journey from preclinical promise to clinical success has been challenging. frontiersin.org Many early drug candidates failed to demonstrate sufficient efficacy in clinical trials, potentially due to a variety of factors including poor pharmacokinetics and a lack of complete understanding of the necessary level of Nav1.7 blockade required for analgesia. frontiersin.orgresearchgate.net

Despite these setbacks, the field continues to advance. Researchers are exploring various strategies, including the development of small molecules, antibodies, and even gene therapies targeting Nav1.7. pnas.orgargenx.com Some research suggests that combining Nav1.7 inhibitors with other analgesics, such as opioids, might produce synergistic effects. frontiersin.orgfrontiersin.org

The current landscape of voltage-gated sodium channel modulators for pain is characterized by a multi-pronged approach:

High Selectivity: A primary goal is to develop inhibitors with high selectivity for Nav1.7 over other sodium channel subtypes, particularly those in the heart (Nav1.5) and central nervous system (Nav1.1, Nav1.2, Nav1.3, Nav1.6), to minimize side effects. esrf.fracs.orgfrontiersin.org

State-Dependent Blockade: Many newer modulators are designed to be "state-dependent," meaning they preferentially bind to and block Nav1.7 channels that are in an inactivated state, which is more common during the high-frequency firing associated with chronic pain. nih.gov

Targeting Multiple Subtypes: There is growing interest in developing drugs that target multiple sodium channel subtypes involved in pain, such as both Nav1.7 and Nav1.8, to achieve broader and more robust analgesia. frontiersin.org

Novel Mechanisms: Researchers are also investigating novel ways to modulate Nav1.7 function, such as targeting its interaction with regulatory proteins like the collapsin response mediator protein 2 (CRMP2). biorxiv.org

Several compounds have been investigated in clinical trials, including:

PF-05089771: A highly selective Nav1.7 inhibitor developed by Pfizer. frontiersin.org While it showed promise in preclinical models, it did not meet its primary endpoints in a clinical trial for painful diabetic peripheral neuropathy. mdpi.comresearchgate.net However, it has been studied for other potential applications, such as inhibiting cough. ersnet.org

Vixotrigine: A state- and use-dependent Nav1.7 channel blocker that has been investigated for the treatment of neuropathic pain conditions. nih.gov

Lacosamide (B1674222): An anticonvulsant that also exhibits analgesic properties by selectively enhancing the slow inactivation of Nav1.7 channels. dovepress.com

The development of potent and selective Nav1.7 antagonists remains a key area of research in the pursuit of novel pain therapies. argenx.com The insights gained from studying research compounds like this compound contribute to the foundational knowledge required to design the next generation of pain medications.

Interactive Data Tables

Below are interactive tables summarizing key information on Nav1.7 and related compounds.

Table 1: Key Properties of Nav1.7

| Feature | Description | References |

|---|---|---|

| Gene | SCN9A | pnas.orgmdpi.comnih.gov |

| Function | Voltage-gated sodium channel, critical for pain signal transmission | mdpi.comnumberanalytics.comfrontiersin.org |

| Expression | Predominantly in peripheral nociceptive neurons | dovepress.compnas.orgfrontiersin.org |

| Role in Pain | Amplifies subthreshold depolarizations, setting the threshold for action potential firing | mdpi.comacs.org |

| Loss-of-Function | Congenital insensitivity to pain (CIP) | jneurosci.orgpnas.orgmdpi.com |

| Gain-of-Function | Inherited erythromelalgia, paroxysmal extreme pain disorder | pnas.orgmdpi.comesrf.fr |

Table 2: Investigational Nav1.7 Modulators

| Compound | Mechanism of Action | Key Findings | References |

|---|---|---|---|

| PF-05089771 | Highly selective Nav1.7 inhibitor | Did not meet primary endpoints for painful diabetic peripheral neuropathy in a clinical trial. | mdpi.comfrontiersin.orgresearchgate.net |

| Vixotrigine | State- and use-dependent Nav1.7 channel blocker | Investigated for neuropathic pain. | nih.gov |

| Lacosamide | Enhances slow inactivation of Nav1.7 | Anticonvulsant with analgesic properties. | dovepress.com |

| μ-SLPTX-Ssm6a | Potent and selective peptide inhibitor from centipede venom | High selectivity for Nav1.7 over other subtypes. | acs.org |

| Tsp1a | Potent and selective peptide inhibitor from tarantula venom | Inhibits hNav1.7 with high selectivity. | acs.org |

| JZTX-34 | Selective closed-state Nav1.7 blocker from spider venom | Exhibits analgesic effects. | mdpi.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| PF-05089771 |

| Vixotrigine |

| Lacosamide |

| μ-SLPTX-Ssm6a |

| Tsp1a |

| JZTX-34 |

| Lidocaine |

| Phenytoin |

| Lamotrigine |

| Carbamazepine (B1668303) |

| AZD-3161 |

| XEN402 |

| CNV1014802 |

| PF-04531083 |

| PF-04856264 |

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-N-[[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2F3N3O3/c1-11-13(19(28-31-11)18-14(21)3-2-4-15(18)22)7-16(29)26-8-12-5-6-17(27-9-12)30-10-20(23,24)25/h2-6,9H,7-8,10H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEIDCOJJGHLKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CC(=O)NCC3=CN=C(C=C3)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What is the mechanistic role of Nav1.7 in nociceptive signaling, and how does its blockade alter pain perception?

Nav1.7 amplifies subthreshold depolarizations in nociceptive neurons, enabling action potential initiation. Genetic studies in congenital indifference to pain (CIP) patients with SCN9A loss-of-function mutations confirm its critical role in pain signaling . Pharmacological blockade of Nav1.7 reduces neuronal excitability, but complete inhibition (as seen in CIP) is rarely achievable with small molecules. Experimental models use tetrodotoxin (TTX)-sensitive current assays and in vivo pain behavior tests (e.g., thermal hyperalgesia) to evaluate blocker efficacy .

Q. What genetic and functional evidence validates Nav1.7 as a therapeutic target for chronic pain?

Homozygous SCN9A mutations in CIP patients result in non-functional Nav1.7 channels and pain insensitivity . Preclinical studies show Nav1.7 blockers (e.g., ProTx-II) reduce mechanical allodynia in neuropathic pain models, though efficacy varies by etiology (e.g., diabetic neuropathy vs. chemotherapy-induced pain) . Key validation tools include:

Q. What are the limitations of current Nav1.7 blockers in achieving clinical translation?

Many blockers lack subtype selectivity, leading to off-target effects (e.g., cardiac Nav1.5 inhibition). Additionally, partial channel blockade often fails to recapitulate the CIP phenotype, necessitating combination therapies (e.g., with opioids) to enhance analgesia . Methodological improvements include:

- High-throughput screening for state-dependent inhibitors.

- Radioligand binding assays (e.g., [³H]BNZA) to quantify target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical efficacy and clinical trial outcomes for Nav1.7 blockers?

Discrepancies arise from differences in species-specific channel pharmacology and incomplete target engagement in humans. Strategies include:

Q. What experimental designs are optimal for evaluating Nav1.7 blocker selectivity against other sodium channel subtypes?

A tiered approach is recommended:

Q. How does epigenetic regulation of Nav1.7 influence blocker efficacy in neuropathic pain models?

Oxaliplatin-induced neuropathy upregulates Nav1.7 via SIRT1-mediated histone H3 deacetylation. Blocking this pathway with resveratrol (a SIRT1 activator) reduces Nav1.7 expression and pain behaviors. Methodologies include:

Q. What combination therapies enhance the analgesic effects of Nav1.7 blockers?

Co-administering low-dose opioids with Nav1.7 blockers synergistically reduces pain in CIP models. For example:

Q. How can researchers expand the therapeutic applications of Nav1.7 blockers beyond pain management?

Recent studies suggest Nav1.7/1.8 dual blockers modulate airway defense mechanisms in asthma. Key approaches include:

- Evaluating cough reflex and ciliary beat frequency (CBF) in sensitized animal models.

- Testing compatibility with bronchodilators (e.g., β-agonists) in respiratory disease models .

Methodological Considerations

- Target Validation: Use CIP patient-derived cellular models and SCN9A genotyping to confirm Nav1.7-specific effects .

- Data Contradictions: Address species differences by cross-validating findings in human iPSC-derived neurons and transgenic mice .

- PK/PD Challenges: Assess drug-drug interactions (e.g., with carbamazepine) using mass spectrometry and cytochrome P450 inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.